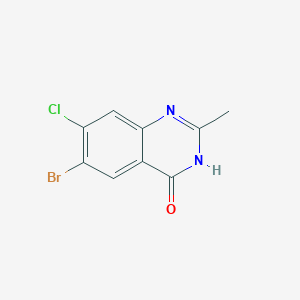

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Description

6-Bromo-7-chloro-2-methylquinazolin-4-ol is a halogenated quinazoline derivative characterized by bromo (Br) and chloro (Cl) substituents at positions 6 and 7, respectively, a methyl group (CH₃) at position 2, and a hydroxyl group (-OH) at position 3.

Properties

IUPAC Name |

6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMALTMQVIGSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-2-methylquinazolin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinazolin-4-one.

Chlorination: The chlorination step involves the use of a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to introduce the chlorine atom.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 6-Bromo-7-chloro-2-methylquinazolin-4-ol serves as a precursor for synthesizing more complex organic molecules and heterocycles. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

2. Biology

- Biological Pathway Studies : The compound is utilized as a probe in biological research to study enzyme activity and cellular pathways. It can bind to specific enzymes, modulating their functions and providing insights into metabolic processes.

3. Medicine

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, in vitro studies have shown that it can inhibit the growth of MCF7 (breast cancer) cells with an IC50 value of 0.096 µM. This suggests potential as a lead compound in cancer therapy.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.096 |

| Related Quinazoline Derivative | A549 | 0.150 |

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, showing promising activity against various bacterial strains. Its dual halogenation may enhance its interaction with microbial targets, leading to increased efficacy .

4. Industry

- Chemical Manufacturing : In industrial settings, this compound is used as an intermediate in the synthesis of new materials and chemicals. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Studies

- Cytotoxicity Assessment : A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties against multiple cancer cell lines. This highlights the potential for developing targeted cancer therapies based on this scaffold .

- Antimicrobial Evaluation : In vitro studies have shown that this compound possesses significant antibacterial activity compared to antifungal effects, indicating its potential use in treating bacterial infections .

- Synthesis Innovations : Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, facilitating its use in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromo-7-chloro-2-methylquinazolin-4-ol with structurally related quinazoline derivatives:

*Calculated based on molecular formula.

Key Observations:

- Halogen Positioning : The 6-Br and 7-Cl arrangement in the target compound distinguishes it from analogs like 7-Bromo-4-chloro-2-methylquinazoline (Br at C7, Cl at C4), which lacks a hydroxyl group, reducing its hydrogen-bonding capacity .

- Functional Groups : The hydroxyl group at C4 in the target compound increases aqueous solubility compared to ketone-containing derivatives (e.g., 7-Bromo-6-chloroquinazolin-4(3H)-one, CAS 16588-34-4) .

- Molecular Weight: The methyl group at C2 contributes to a higher molecular weight (~295.5 g/mol) compared to non-methylated analogs like 7-Bromo-2-chloroquinazolin-4-ol (259.49 g/mol) .

Biological Activity

Overview

6-Bromo-7-chloro-2-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazolinone family. Its structure features both bromine and chlorine substituents, which enhance its chemical reactivity and biological activity. This compound has drawn considerable interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound's molecular formula is C_10H_7BrClN_3O, and it exhibits unique properties due to the presence of halogens. The dual halogenation can significantly influence its interaction with biological targets, potentially enhancing its efficacy compared to similar compounds lacking these substituents.

This compound interacts with various biological pathways through:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting signal transduction processes within cells.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that compounds related to this structure can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.096 |

| Related Quinazoline Derivative | A549 | 0.150 |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Antibacterial and Antifungal Studies : In tests against various bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans), derivatives showed significant inhibition comparable to standard antibiotics .

| Microorganism | Activity Type | Result |

|---|---|---|

| Staphylococcus aureus | Antibacterial | Significant inhibition |

| Candida albicans | Antifungal | Comparable to standard drugs |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects:

- Carrageenan-Induced Paw Edema Test : Compounds from this class exhibited varying degrees of anti-inflammatory activity, with some showing efficacy comparable to ibuprofen .

Case Studies

- Study on Anticancer Activity : A recent study synthesized various quinazoline derivatives and evaluated their anticancer potential against human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced selectivity and potency against EGFR inhibition .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activities of synthesized quinazoline derivatives. The study found that introducing halogen groups increased antifungal activity significantly, suggesting a structure–activity relationship that could guide future drug development .

Q & A

Basic Question

- Documentation : Provide detailed reaction logs (e.g., equivalents, temperature ramps).

- Standardization : Use identical LCMS gradients (e.g., 4–100% acetonitrile over 7 minutes) .

- Collaboration : Share NMR spectra and HRMS raw data via repositories like Zenodo.

Table 1. Example Reaction Conditions for Suzuki Coupling in Quinazoline Derivatives

| Parameter | Example Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (0.03 mmol) | |

| Temperature | 150°C (microwave, 1 hour) | |

| Boronic Acid Equivalents | 1.5 eq | |

| Solvent | DMF | |

| Yield | 58% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.